molecular formula C24H28ClNO2 B13734990 3-Ethylamino-3-(4-anisyl)-1,1-diphenyl-1-propanol hydrochloride CAS No. 14593-14-7

3-Ethylamino-3-(4-anisyl)-1,1-diphenyl-1-propanol hydrochloride

Cat. No.: B13734990
CAS No.: 14593-14-7
M. Wt: 397.9 g/mol
InChI Key: LCOHQUMSCGMIAU-UHFFFAOYSA-N
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Description

3-Ethylamino-3-(4-anisyl)-1,1-diphenyl-1-propanol hydrochloride is a chemical compound with the molecular formula C24H28ClNO2 and a molecular weight of 397.90 g/mol. It is also known by its IUPAC name, 3-(ethylamino)-3-(4-methoxyphenyl)-1,1-diphenylpropan-1-ol hydrochloride

Preparation Methods

The synthesis of 3-Ethylamino-3-(4-anisyl)-1,1-diphenyl-1-propanol hydrochloride involves several steps. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with ethylamine to form an intermediate, which is then reacted with diphenylmethanol under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

3-Ethylamino-3-(4-anisyl)-1,1-diphenyl-1-propanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation reactions include corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield alcohols or amines as major products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles such as halides or alkoxides. Common reagents for these reactions include alkyl halides and sodium alkoxides.

Scientific Research Applications

3-Ethylamino-3-(4-anisyl)-1,1-diphenyl-1-propanol hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and analogs.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Ethylamino-3-(4-anisyl)-1,1-diphenyl-1-propanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application or context.

Comparison with Similar Compounds

3-Ethylamino-3-(4-anisyl)-1,1-diphenyl-1-propanol hydrochloride can be compared with other similar compounds, such as:

    3-(4-Methoxyphenyl)-1,1-diphenylpropan-1-ol: This compound lacks the ethylamino group and may have different chemical and biological properties.

    3-(4-Anisyl)-1,1-diphenyl-1-propanol: Similar in structure but without the ethylamino group, leading to variations in reactivity and applications.

    3-(4-Anisyl)-1,1-diphenyl-1-propanol acetate: An ester derivative that may have different solubility and stability characteristics.

Properties

CAS No.

14593-14-7

Molecular Formula

C24H28ClNO2

Molecular Weight

397.9 g/mol

IUPAC Name

3-(ethylamino)-3-(4-methoxyphenyl)-1,1-diphenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C24H27NO2.ClH/c1-3-25-23(19-14-16-22(27-2)17-15-19)18-24(26,20-10-6-4-7-11-20)21-12-8-5-9-13-21;/h4-17,23,25-26H,3,18H2,1-2H3;1H

InChI Key

LCOHQUMSCGMIAU-UHFFFAOYSA-N

Canonical SMILES

CCNC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC=C(C=C3)OC.Cl

Origin of Product

United States

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